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Compound of Interest

Compound Name: Ethyl Laurate

Cat. No.: B125891 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl laurate, the ethyl ester of lauric acid, is a fatty acid ethyl ester (FAEE) with the chemical

formula C₁₄H₂₈O₂.[1] It is a colorless to slightly yellowish, oily liquid characterized by a waxy,

soapy, and floral flavor, often with creamy and fruity nuances.[2] This compound is found

naturally in a variety of fruits, such as apples and melons, as well as in fermented products like

alcoholic beverages and cheese.[1][2] In the food and beverage industry, ethyl laurate is

utilized as a flavoring agent and is generally recognized as safe (GRAS) for this purpose. Its

characteristic flavor profile contributes to the sensory attributes of a wide range of products,

including confectionery, dairy products, and alcoholic beverages.[2]

This document provides detailed application notes and protocols for the analysis of ethyl
laurate in food and beverage matrices, intended for researchers, scientists, and professionals

in related fields.

Chemical and Physical Properties
A thorough understanding of the physicochemical properties of ethyl laurate is essential for

developing analytical methods for its extraction and quantification.
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Property Value Reference

Chemical Formula C₁₄H₂₈O₂ [1]

Molecular Weight 228.37 g/mol [1]

Appearance
Clear, colorless to slightly

yellowish liquid
[1]

Odor/Flavor Profile
Waxy, soapy, floral, creamy,

fruity
[2]

Boiling Point 269 °C [1]

Melting Point -10 °C [1]

Solubility
Insoluble in water; soluble in

ethanol and oils
[1]

FEMA Number 2441

Regulatory Status
Ethyl laurate is listed by the Flavor and Extract Manufacturers Association (FEMA) and is

considered GRAS for its intended use as a flavoring agent in food.

Quantitative Data: Occurrence in Food and
Beverages
The concentration of ethyl laurate can vary significantly depending on the food or beverage

matrix, processing methods, and fermentation conditions. The following table summarizes

typical concentration ranges found in various products.
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Food/Beverag
e Category

Specific
Product

Concentration
Range

Analytical
Method

Reference

Alcoholic

Beverages
Brandy

0.28 - 0.46% of

total volatile

compounds

GC-FID [3]

Cachaça

Higher content in

stainless-steel

column distilled

products

GC-MS

Whisky
Present as a

major ester
GC-MS

Wine Present GC-MS [1]

Dairy Products Milk Present GC-MS [2]

Cheese (various) Present GC-MS [2]

Fruits
Apple, Apricot,

Guava, Melon
Present Not specified [1]

Other Coconut Oil

Can be

concentrated

from

Supercritical

Fluid Extraction
[4]

Sensory Information
The sensory perception of ethyl laurate is a key aspect of its function as a flavoring agent.

Flavor Profile: Waxy, soapy, floral, with creamy and fruity undertones.[2]

Taste Threshold: A taste threshold of 50 ppm has been reported, at which it imparts a waxy,

soapy, and floral character with creamy, dairy, and fruity nuances.[2]

Odor Threshold: The odor threshold for esters in alcoholic beverages can range from 0.2 to

17 ppm.[5]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.bio-conferences.org/articles/bioconf/full_html/2023/13/bioconf_oiv2023_02030/bioconf_oiv2023_02030.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB7852671_EN.htm
https://www.odowell.com/natural-ethyl-laurate1.html
https://www.odowell.com/natural-ethyl-laurate1.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB7852671_EN.htm
https://www.researchgate.net/publication/382602731_Supercritical_Concentration_of_Ethyl_Laurate_from_Coconut_Oil
https://www.benchchem.com/product/b125891?utm_src=pdf-body
https://www.odowell.com/natural-ethyl-laurate1.html
https://www.odowell.com/natural-ethyl-laurate1.html
https://www.researchgate.net/publication/229986510_Determining_the_Odor_Thresholds_for_Some_Compounds_in_Alcoholic_Beverages
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The analysis of ethyl laurate in food and beverage matrices typically involves extraction of the

volatile and semi-volatile compounds followed by gas chromatography-mass spectrometry

(GC-MS) for separation and identification. Headspace solid-phase microextraction (HS-SPME)

is a common and efficient sample preparation technique.

Protocol 1: Analysis of Ethyl Laurate in Alcoholic
Beverages by Direct Injection GC-MS
This protocol is suitable for clear alcoholic beverages such as spirits.

1. Sample Preparation:

No extensive sample preparation is required for clear spirits. Samples can be injected
directly.
For beverages with high sugar content or particulates, centrifugation or filtration may be
necessary.

2. GC-MS Parameters:

Gas Chromatograph: Agilent 6890 GC or equivalent.
Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.
Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.
Injector Temperature: 250 °C.
Injection Mode: Splitless.
Oven Temperature Program:
Initial temperature: 40 °C, hold for 5 min.
Ramp 1: 3 °C/min to 200 °C.
Ramp 2: 15 °C/min to 240 °C, hold for 5 min.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
MSD Conditions:
Transfer Line Temperature: 240 °C.
Ion Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Ionization Energy: 70 eV.
Scan Range: m/z 35-350.
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3. Quantification:

Prepare a calibration curve using standard solutions of ethyl laurate in a model solution
(e.g., 40% ethanol in water) at concentrations ranging from 0.1 to 50 mg/L.
An internal standard, such as ethyl nonanoate or heptanoic acid, can be used for improved
accuracy.

Protocol 2: Analysis of Ethyl Laurate in Dairy Products
and Confectionery by Headspace SPME-GC-MS
This protocol is suitable for more complex matrices like milk, cheese, and confectionery.

1. Sample Preparation:

Dairy Products (Milk, Cream):

Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
Add 1 g of NaCl to facilitate the release of volatile compounds.
Add an appropriate internal standard.
Immediately seal the vial with a PTFE/silicone septum.

Confectionery (Chocolates, Candies):

Weigh 2 g of the homogenized sample into a 20 mL headspace vial.
Add 5 mL of deionized water and 1 g of NaCl.
Add an appropriate internal standard.
Immediately seal the vial.

2. Headspace SPME Parameters:

SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
Equilibration Temperature: 60 °C.
Equilibration Time: 15 min with agitation.
Extraction Time: 30 min.
Desorption Temperature: 250 °C.
Desorption Time: 5 min in the GC injector.

3. GC-MS Parameters:
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Follow the GC-MS parameters outlined in Protocol 1.

4. Quantification:

Prepare a calibration curve by spiking a blank matrix (e.g., water or a model food system)
with known concentrations of ethyl laurate and the internal standard.

Visualizations
Flavor Perception Signaling Pathway
The perception of flavor, including the contribution of esters like ethyl laurate, is a complex

process involving the olfactory system. The following diagram illustrates the general signaling

pathway initiated by the binding of an odorant molecule to an olfactory receptor.
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Caption: General olfactory signaling pathway for flavor perception.

Experimental Workflow for Ethyl Laurate Analysis
The following diagram outlines the logical steps involved in the analysis of ethyl laurate in a

food or beverage sample.
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Caption: Workflow for the analysis of ethyl laurate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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